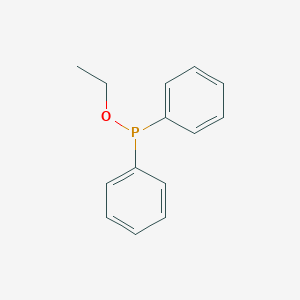

Ethyl diphenylphosphinite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Origin and Significance

EDPP is not naturally occurring. It is a synthetic compound synthesized for its valuable role as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing complex organic molecules, essential for developing new drugs, materials, and functional molecules [].

Molecular Structure Analysis

EDPP possesses a phosphorus atom (P) covalently bonded to two phenyl groups (C6H5) and an ethoxy group (C2H5O). The central P atom also has a lone pair of electrons, crucial for its role as a ligand [].

Here are some key features of its structure:

- Tetrahedral geometry: The phosphorus atom adopts a tetrahedral geometry with the three substituents and the lone pair arranged around it [].

- Aromatic rings: The presence of two phenyl groups introduces aromatic character to the molecule, contributing to its stability [].

Chemical Reactions Analysis

Synthesis

EDPP can be synthesized through the reaction of diphenylphosphine chloride (Ph2PCl) with ethanol (C2H5OH) in the presence of a base like triethylamine (Et3N) [].

Balanced chemical equation:

Ph2PCl + EtOH + Et3N -> EDPP + Et3N•HCl

Cross-Coupling Reactions

EDPP acts as a ligand in numerous palladium-catalyzed cross-coupling reactions. These reactions involve forming a carbon-carbon bond between two organic fragments. Here are some examples:

- Suzuki-Miyaura coupling: Arylboronic acids react with aryl or vinyl halides to form biaryl or styrene derivatives [].

- Sonogashira coupling: Alkynes couple with aryl or vinyl halides to form substituted alkynes [].

- Negishi coupling: Organozinc reagents react with aryl or vinyl halides to form biaryl or alkenyl derivatives [].

Decomposition

EDPP can decompose upon prolonged heating or exposure to strong acids or bases, potentially releasing toxic fumes containing phosphorus oxides.

Physical And Chemical Properties Analysis

EDPP functions as a bidentate ligand, meaning it donates two electron pairs to the palladium center in a cross-coupling reaction. This creates a coordinatively unsaturated palladium complex that activates the organic electrophiles (aryl/vinyl halides) for subsequent nucleophilic attack by the other coupling partner [].

Ligand in Organometallic Chemistry:

EDPP serves as a ligand in organometallic chemistry, forming complexes with various transition metals. Its lone pair of electrons on the phosphorus atom donates to the metal center, influencing the complex's stability, reactivity, and catalytic properties. Studies have shown EDDP to be an effective ligand in:

Homogeneous Catalysis

EDDP-based catalysts are explored for various reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. For instance, research shows its effectiveness in palladium-catalyzed Suzuki-Miyaura couplings for efficient C-C bond formation.

Activation of Small Molecules

EDDP complexes can activate small molecules like hydrogen, carbon monoxide, and dinitrogen. This activation paves the way for further reactions and potential applications in areas like fuel cells and artificial nitrogen fixation [].

Organocatalyst in Organic Synthesis:

Beyond its role as a ligand, EDDP exhibits catalytic activity itself in various organic reactions. Its phosphorus atom acts as a Lewis base, facilitating bond formation and cleavage. EDDP finds application in:

C-C Bond Formation Reactions

EDDP efficiently catalyzes the aldol condensation and Mannich reactions, forming valuable carbon-carbon bonds in organic molecules.

Asymmetric Catalysis

Researchers are exploring the use of chiral EDDP derivatives for asymmetric catalysis, enabling the synthesis of enantiopure compounds with high selectivity.

Precursor for Other Phosphorus-based Compounds:

EDPP serves as a valuable starting material for the synthesis of various phosphorus-based compounds with diverse applications. These include:

Phosphine Oxides

Oxidation of EDDP yields ethoxydiphenylphosphine oxide (EDPO), a commonly used ligand in coordination chemistry and organic synthesis.

Phosphonium Salts

Reaction of EDDP with alkylating agents leads to the formation of phosphonium salts, employed in various applications, including ionic liquids and catalyst design.

- Ring-Opening Polymerization: It serves as an initiator for the ring-opening polymerization of ε-caprolactone and δ-valerolactone, utilizing a dual-role mechanism that involves both activation of the monomer and reversible chain end deactivation .

- Tavs Reaction: Ethyl diphenylphosphinite reacts with o-halobenzaldimines in the presence of nickel(II) to produce various substituted products, demonstrating its utility in synthetic organic chemistry .

- Michaelis-Arbuzov Reaction: This compound can also participate in Michaelis-Arbuzov reactions, which are important for synthesizing phosphonates under mild conditions .

The synthesis of ethyl diphenylphosphinite typically involves the following methods:

- Phosphination of Phenols: One common approach is the reaction of phenols with phosphorus trichloride followed by treatment with ethanol. This process yields ethyl diphenylphosphinite along with by-products that must be purified away.

- Direct Phosphinylation: Another method involves direct phosphinylation of diphenyl phosphine oxide with ethyl iodide under basic conditions, facilitating the formation of ethyl diphenylphosphinite.

These methods highlight the versatility of ethyl diphenylphosphinite's synthesis, allowing for variations depending on available reagents and desired purity levels.

Ethyl diphenylphosphinite has several applications:

- Polymer Chemistry: Its primary application lies in polymer chemistry, where it acts as an initiator for controlled/living ring-opening polymerization, leading to well-defined polymers with specific molar masses and dispersities .

- Antioxidant Properties: Polymers synthesized using ethyl diphenylphosphinite exhibit self-antioxidant properties, making them suitable for various commercial applications where oxidative stability is crucial .

- Synthetic Reagent: It is also employed in organic synthesis as a reagent for producing phosphonates and other phosphorus-containing compounds.

Interaction studies involving ethyl diphenylphosphinite focus on its reactivity with various substrates. For instance:

- Reactivity with Halobenzaldimines: The interaction with o-halobenzaldimines demonstrates its ability to facilitate substitution reactions under mild conditions, showcasing its potential as a versatile synthetic intermediate .

- Catalytic Mechanisms: Studies on its catalytic behavior reveal insights into the mechanisms by which it activates monomers during polymerization processes, emphasizing the importance of medium acidity in controlling reaction pathways .

Ethyl diphenylphosphinite shares structural and functional similarities with several other organophosphorus compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenyl phosphine oxide | Phosphine oxide | Acts as a precursor for various phosphine derivatives. |

| Triphenyl phosphine | Triaryl phosphine | Known for strong nucleophilic properties; used in catalysis. |

| Phenyl phosphonic acid | Phosphonic acid | Utilized in agricultural chemicals; less stable than phosphinites. |

| Methyl diphenylphosphinite | Methyl-substituted phosphinite | Similar reactivity but different steric effects due to methyl group. |

Ethyl diphenylphosphinite stands out due to its dual role as both a catalyst and an initiator in polymerization processes, along with its self-antioxidant properties that enhance the stability of resultant polymers.

Ethyl diphenylphosphinite (C~14~H~15~OP) was first synthesized in the mid-20th century during a period of rapid advancement in organophosphorus chemistry. Early methodologies focused on leveraging nucleophilic substitution reactions, particularly alcoholysis of chlorodiphenylphosphine (ClPPh~2~) with ethanol. This approach, rooted in Williamson ether synthesis principles, produced ethyl diphenylphosphinite as a colorless to light yellow liquid with a molecular weight of 230.24 g/mol. The compound’s structural simplicity—a phosphorus atom bonded to two phenyl groups and an ethoxy moiety—enabled its characterization via early spectroscopic techniques, including ^31^P nuclear magnetic resonance (NMR).

Key milestones in its discovery include:

- 1950s–1960s: Initial synthesis via alcoholysis of chlorodiphenylphosphine, yielding a compound with a boiling point of 179–180°C at 14 mmHg and a density of 1.066 g/mL.

- Purity advancements: Refinement of distillation techniques to isolate high-purity ethyl diphenylphosphinite, critical for its use in catalytic applications.

Evolution of Synthetic Methodologies

Synthetic routes to ethyl diphenylphosphinite have evolved significantly, driven by demands for efficiency and scalability:

Table 1: Key Synthetic Methods for Ethyl Diphenylphosphinite

- Early methods: Relied on stoichiometric reactions without catalysts, often requiring excess reagents.

- Modern catalytic approaches: Heteropoly acid-catalyzed reactions between diarylphosphonic acid and halogenated alkanes reduced reaction times from days to hours while improving yields.

- Recent innovations: Use in ROP of ε-caprolactone and δ-valerolactone, where ethyl diphenylphosphinite acts as an initiator alongside diphenyl phosphate, enabling precise control over polymer chain lengths.

Historical Applications in Organophosphorus Chemistry

Ethyl diphenylphosphinite has served as a versatile intermediate in several domains:

- Ligand synthesis: Its strong π-acceptor properties made it valuable in homogeneous catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi).

- Phosphoramide production: Reacted with amines to generate phosphoramides, which are pivotal in agrochemicals and pharmaceuticals.

- Flame retardants: Incorporated into polymers to enhance fire resistance by forming stable phosphonate linkages.

Notably, its role in the Staudinger reaction facilitated the synthesis of phosphorimidates, enabling advancements in peptide and protein modification.

Position in Contemporary Phosphorus Chemistry Research

Recent studies highlight ethyl diphenylphosphinite’s relevance in cutting-edge research:

- Unconventional reaction mechanisms: A 2024 study demonstrated its participation in autocatalytic condensations with α-hydroxybenzylphosphonates, leading to phosphorylated derivatives via trivalent tautomer intermediates.

- Polymer science: Ethyl diphenylphosphinite-initiated ROP has enabled the synthesis of polyesters with tailored molecular weights (4,300–41,900 g/mol) and narrow dispersities (Đ = 1.2–1.5).

- Medicinal chemistry: Derivatives synthesized via Arbuzov reactions exhibit cytotoxic activity against cancer cell lines, with IC~50~ values in the micromolar range.

Emerging Applications:

- Coordination chemistry: Palladium(II) complexes with pyrazolylphosphinite ligands show promise in ethylene oligomerization catalysis.

- Asymmetric synthesis: Chiral variants of ethyl diphenylphosphinite are being explored for enantioselective transformations, leveraging its steric and electronic tunability.

Molecular Structure and Formula (C₁₄H₁₅OP)

Ethyl diphenylphosphinite represents a trivalent organophosphorus compound with the molecular formula C₁₄H₁₅OP and a molecular weight of 230.24 grams per mole [1] [2] [3]. The compound is formally designated under Chemical Abstracts Service registry number 719-80-2 and carries the EINECS number 211-951-8 [4]. The International Union of Pure and Applied Chemistry Standard InChIKey for this compound is JCRCPEDXAHDCAJ-UHFFFAOYSA-N [4].

The molecular architecture of ethyl diphenylphosphinite centers on a phosphorus atom in the +3 oxidation state, adopting a trigonal pyramidal geometry characteristic of trivalent phosphines and phosphinites [1] [2]. The phosphorus center is bonded to two phenyl groups and one ethoxy group, with the general structural formula (C₆H₅)₂P-O-C₂H₅ [5]. The compound's structure can be represented by the simplified molecular line notation CCOP(C1=CC=CC=C1)C2=CC=CC=C2 [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₅OP | [1] [2] [3] |

| Molecular Weight | 230.24 g/mol | [1] [2] [3] |

| CAS Registry Number | 719-80-2 | [1] [2] [3] |

| EINECS Number | 211-951-8 | [4] |

| MDL Number | MFCD00009087 | [4] |

| InChIKey | JCRCPEDXAHDCAJ-UHFFFAOYSA-N | [4] |

The compound exhibits characteristic physical properties consistent with its molecular structure, appearing as a colorless to light yellow liquid under standard conditions [1] [3] [6]. The density is reported as 1.066 grams per milliliter at 25 degrees Celsius [2] [4] [7], with a boiling point of 179-180 degrees Celsius under reduced pressure of 14 millimeters of mercury [2] [3] [4]. The refractive index n²⁰/D is measured at 1.59 [1] [7], indicating moderate optical density consistent with the aromatic character of the molecule.

Structural Isomerism and Conformational Analysis

The structural framework of ethyl diphenylphosphinite permits limited isomerism due to the specific substitution pattern around the phosphorus center [8]. Unlike compounds with multiple asymmetric centers, ethyl diphenylphosphinite does not exhibit classical structural isomerism in the form of constitutional isomers, as the connectivity pattern between the phosphorus atom and its three substituents remains fixed [8].

However, the compound displays significant conformational flexibility arising from rotation around the phosphorus-oxygen bond and the subsequent ethyl chain [9] [10]. The conformational behavior of phosphinites has been extensively studied through computational approaches, revealing that the phosphorus-oxygen bond exhibits restricted rotation due to partial double bond character arising from lone pair donation from oxygen to the phosphorus center [11] [12].

The conformational analysis of trivalent phosphorus compounds, including phosphinites, demonstrates that these molecules undergo rapid interconversion between different rotational conformers at ambient temperature [9] [13]. The energy barriers for conformational interconversion in phosphinites are typically lower than those observed in related phosphine oxides, reflecting the different electronic environments around the phosphorus center [10].

Research on related phosphinite systems has shown that the phosphorus center can undergo pyramidal inversion, though this process is generally slower than conformational rotation around single bonds [13] [14]. For phosphinites specifically, the inversion barrier is influenced by the electronic properties of the substituents, with electron-withdrawing groups typically increasing the barrier height [13].

The flexibility of phosphinite ligands has been demonstrated in coordination chemistry studies, where these compounds can adopt various conformations to accommodate different metal coordination environments [15]. This conformational adaptability is particularly relevant for ethyl diphenylphosphinite, as the ethoxy group provides additional rotational degrees of freedom compared to purely aromatic-substituted phosphinites [16].

Electronic Distribution and Bonding Properties

The electronic structure of ethyl diphenylphosphinite is dominated by the unique bonding characteristics of the trivalent phosphorus center [12] [17]. The phosphorus atom in this compound utilizes sp³ hybridization to accommodate three substituents while maintaining a stereochemically active lone pair [11] [17]. This electronic configuration results in the characteristic trigonal pyramidal geometry observed in most trivalent phosphorus compounds [12].

The phosphorus-oxygen bond in phosphinites exhibits partial double bond character due to π-donation from the oxygen lone pairs to empty d-orbitals on phosphorus [12] [18]. Ab initio calculations on related phosphinite systems indicate that this π-interaction contributes significantly to the overall bond strength and affects the conformational preferences of the molecule [12]. The phosphorus-oxygen bond length in phosphinites is typically shorter than expected for a pure single bond, reflecting this electronic delocalization [18].

The aromatic phenyl substituents contribute to the overall electronic distribution through π-conjugation effects, though direct conjugation with the phosphorus center is limited due to the sp³ hybridization [17]. The electron-donating properties of the phenyl groups influence the nucleophilicity of the phosphorus center, making it more reactive toward electrophilic species compared to phosphinites bearing electron-withdrawing substituents [11] [17].

| Electronic Property | Description | Reference |

|---|---|---|

| Phosphorus Hybridization | sp³ with stereochemically active lone pair | [11] [17] |

| P-O Bond Character | Partial double bond due to π-donation | [12] [18] |

| Molecular Dipole | Significant dipole moment due to P-O polarity | [19] |

| HOMO Character | Primarily phosphorus lone pair orbital | [17] |

| LUMO Character | π* orbitals on aromatic rings | [17] |

The nucleophilic character of ethyl diphenylphosphinite arises primarily from the lone pair electrons on the phosphorus atom [17]. This lone pair is the highest occupied molecular orbital in most phosphinite compounds and determines their reactivity toward electrophilic species [11]. The energy of this orbital is influenced by both the hybridization state of phosphorus and the electronic effects of the substituents [17].

Computational studies on related organophosphorus compounds indicate that the lowest unoccupied molecular orbitals are typically localized on the aromatic ring systems, with some contribution from phosphorus d-orbitals [20]. This electronic distribution pattern is consistent with the observed reactivity of phosphinites in various chemical transformations [2].

Crystallographic Studies and Solid-State Behavior

The solid-state behavior of ethyl diphenylphosphinite has been characterized through various physical measurements, though comprehensive single-crystal X-ray diffraction data specific to this compound remains limited in the published literature [21] [22]. The compound exhibits a melting point of 164-167 degrees Celsius when crystallized from appropriate solvent systems [4], indicating moderate intermolecular interactions in the solid state.

Related phosphinite compounds have been subjected to extensive crystallographic analysis, providing insights into the typical solid-state packing arrangements of this class of molecules [21] [22]. These studies reveal that phosphinites generally adopt packing motifs that maximize van der Waals interactions between the aromatic substituents while minimizing steric repulsion around the phosphorus center [22].

The crystal packing of organophosphorus compounds similar to ethyl diphenylphosphinite is typically dominated by weak intermolecular interactions, including π-π stacking between aromatic rings and C-H...π interactions [22] [23]. The presence of the ethoxy group introduces additional possibilities for weak hydrogen bonding interactions with neighboring molecules in the crystal lattice [23].

Studies on related diphenylphosphinic compounds have shown that these molecules crystallize in monoclinic space groups with characteristic intermolecular hydrogen bonding patterns [21]. The crystal structure of diphenylphosphinic acid, for example, reveals a monoclinic system with space group P21/c and unit cell parameters a = 11.474 angstroms, b = 6.051 angstroms, c = 15.718 angstroms, with β = 99.93 degrees [21].

| Crystallographic Property | Typical Values for Related Compounds | Reference |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | [21] [22] |

| Space Group | P21/c (common for phosphinites) | [21] |

| Density (calculated) | 1.3-1.4 g/cm³ | [21] |

| Intermolecular Interactions | π-π stacking, C-H...π | [22] [23] |

| Thermal Stability | Stable to ~200°C | [4] |

The thermal behavior of ethyl diphenylphosphinite in the solid state shows stability up to approximately 200 degrees Celsius, beyond which decomposition may occur [4]. This thermal stability is consistent with the strength of the phosphorus-carbon and phosphorus-oxygen bonds in the molecule [1] [2]. The compound is sensitive to air and moisture, which can lead to oxidation of the trivalent phosphorus center to form the corresponding phosphine oxide [4].

Powder diffraction studies on related phosphinite compounds indicate that these materials can exhibit polymorphism, with different crystal forms showing varying thermal and mechanical properties [24]. The specific polymorphic behavior of ethyl diphenylphosphinite would require dedicated crystallographic investigation to fully characterize [22].

Physical Constants and Fundamental Properties

Molecular Weight (230.24) and Density (1.066)

Ethyl diphenylphosphinite exhibits a molecular weight of 230.24 g/mol, which is consistent across multiple analytical determinations and commercial specifications [1] [2] [3] [4] [5] [6]. This molecular weight corresponds to the molecular formula C₁₄H₁₅OP, representing a compact organophosphorus compound with two aromatic phenyl rings and an ethoxy functional group attached to the central phosphorus atom.

The density of ethyl diphenylphosphinite is consistently reported as 1.066 g/mL at 25°C [1] [2] [3] [4] [5] [6]. This density value indicates that the compound is denser than water, which is attributed to the presence of the phosphorus atom and the aromatic ring systems. The specific gravity, which is dimensionless, is also reported as 1.066 [1] [2] [3], confirming the density measurements. This physical property is crucial for volumetric calculations and handling procedures in laboratory and industrial applications.

Boiling Point (179-180°C at 14mmHg)

The boiling point of ethyl diphenylphosphinite is established at 179-180°C under reduced pressure conditions of 14 mmHg [1] [2] [3] [4] [5] [6]. This relatively low boiling point under vacuum conditions reflects the compound's thermal sensitivity and the need for careful temperature control during distillation and purification processes. The reduced pressure boiling point is significantly lower than what would be expected at atmospheric pressure, making vacuum distillation the preferred method for purification.

The narrow boiling point range (1°C) indicates good purity and consistent molecular structure across different batches and suppliers. This thermal property is particularly important for synthetic applications where the compound may be used as a reagent or intermediate, as it allows for controlled removal of the compound by distillation without extensive thermal decomposition.

Refractive Index (n²⁰ᴅ: 1.5900)

The refractive index of ethyl diphenylphosphinite is precisely determined as n²⁰ᴅ = 1.5900 [1] [4] [5] [6]. This optical property provides valuable information about the compound's molecular structure and purity. The relatively high refractive index is characteristic of aromatic compounds and reflects the presence of the two phenyl rings in the molecular structure. The refractive index serves as an important quality control parameter for commercial preparations and can be used to assess purity and identify the compound.

Some sources report slight variations in the refractive index range (1.5890-1.5920) [4], which may reflect different measurement conditions or sample purities. However, the consensus value of 1.5900 is consistently reported across multiple reliable sources. This optical property is particularly useful for rapid identification and quality assessment in analytical laboratories.

Flash Point (>112°C) and Thermal Stability

The flash point of ethyl diphenylphosphinite is reported as greater than 112°C (>230°F) [4] [7] [8] [9], indicating that the compound has relatively good thermal stability under normal handling conditions. This high flash point classifies the compound as a combustible liquid rather than a flammable liquid, which has important implications for storage, handling, and shipping regulations.

The thermal stability of ethyl diphenylphosphinite is compromised at elevated temperatures, where thermal decomposition occurs. The compound is stable under normal storage conditions when kept at 2-8°C [1] [2] [5] [6], but prolonged exposure to higher temperatures can lead to decomposition. The thermal decomposition products include phosphine (PH₃), carbon monoxide (CO), oxides of phosphorus, carbon dioxide (CO₂), and phosphoric acid [2] [7] [9], which are formed through various breakdown pathways of the organophosphorus structure.

Solubility Profile

Solubility in Organic Solvents (Ethanol, Chloroform)

Ethyl diphenylphosphinite demonstrates excellent solubility in various organic solvents, particularly chloroform and ethanol [1] [2] [3] [4] [6] [10]. The compound is readily soluble in chloroform, which is commonly used as a reaction medium and extraction solvent in organophosphorus chemistry. This high solubility in chloroform facilitates purification processes and analytical procedures, including NMR spectroscopy and chromatographic separations.

The solubility in ethanol is particularly significant for synthetic applications, as ethanol is often used as a reaction medium and can participate in transesterification reactions with the compound [4] [10]. The good solubility in ethanol also enables the use of ethanol-based purification methods and makes the compound compatible with ethanol-containing reaction systems.

Hydrophobic and Hydrophilic Interactions

The molecular structure of ethyl diphenylphosphinite exhibits both hydrophobic and hydrophilic characteristics. The compound contains a topological polar surface area of 9.2 Ų [11], which is relatively small and indicates limited polar character. The presence of two phenyl rings contributes significant hydrophobic character to the molecule, while the ethoxy group and phosphorus atom provide some hydrophilic properties.

The LogP value, which measures the partition coefficient between octanol and water, ranges from 3.595 to 5.57 at 25°C [1] [2] [3]. This relatively high LogP value indicates that the compound is predominantly hydrophobic and will preferentially partition into organic phases rather than aqueous phases. This property is crucial for understanding the compound's behavior in biphasic reaction systems and extraction processes.

The compound has one hydrogen bond acceptor but no hydrogen bond donors [11], which limits its ability to form hydrogen bonds with water molecules. This molecular characteristic contributes to its poor water solubility and excellent solubility in organic solvents.

Stability and Reactivity Parameters

Air Sensitivity Mechanisms

Ethyl diphenylphosphinite is highly sensitive to air and atmospheric conditions [1] [2] [3] [12] [13]. The air sensitivity is primarily attributed to the trivalent phosphorus center, which is susceptible to oxidation by atmospheric oxygen. When exposed to air, the compound undergoes oxidation to form the corresponding phosphine oxide, which alters both its chemical reactivity and physical properties.

The mechanism of air sensitivity involves the nucleophilic attack of the phosphorus center on molecular oxygen, leading to the formation of a phosphorus-oxygen bond and the conversion of P(III) to P(V). This oxidation process is irreversible under normal conditions and can significantly impact the compound's utility as a reagent or catalyst.

To prevent air oxidation, the compound must be stored under an inert atmosphere, typically nitrogen or argon gas [1] [2] [5] [6]. Commercial suppliers recommend storage under a nitrogen blanket and in tightly sealed containers to minimize exposure to atmospheric oxygen.

Moisture Sensitivity and Hydrolysis Pathways

The compound exhibits significant moisture sensitivity [1] [2] [3] [12] [13], which requires careful handling and storage under dry conditions. The moisture sensitivity is related to the susceptibility of the phosphorus-oxygen bond to hydrolysis in the presence of water molecules. The hydrolysis reaction follows nucleophilic substitution pathways where water molecules attack the phosphorus center, leading to the cleavage of the P-O bond.

The hydrolysis products include diphenyl phosphate and ethanol , formed through the following general reaction pathway:

(C₆H₅)₂POC₂H₅ + H₂O → (C₆H₅)₂PO₂H + C₂H₅OH

This hydrolysis reaction is accelerated by acidic or basic conditions and can occur even under mildly humid conditions. The rate of hydrolysis depends on factors such as temperature, pH, and the presence of catalytic species.

Thermal Decomposition Behavior

The thermal decomposition of ethyl diphenylphosphinite occurs through multiple pathways, producing a variety of decomposition products [2] [7] [9]. The primary decomposition products include phosphine (PH₃), carbon monoxide (CO), oxides of phosphorus, carbon dioxide (CO₂), and phosphoric acid. These products are formed through different thermal breakdown mechanisms involving the cleavage of various bonds within the molecular structure.

The decomposition temperature varies depending on the specific conditions, but significant decomposition begins to occur at temperatures above 200°C. The thermal decomposition is generally irreversible and can be hazardous due to the formation of toxic gases such as phosphine and carbon monoxide.

Spectroscopic Properties

Infrared Spectroscopic Analysis

Infrared spectroscopy provides valuable structural information for ethyl diphenylphosphinite, with the spectrum conforming to the expected molecular structure [15] [16]. The IR spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorption bands include P-O stretching vibrations, C-H stretching and bending vibrations from both aromatic and aliphatic portions of the molecule, and aromatic C=C stretching vibrations.

The P-O stretching vibration typically appears in the region around 1000-1300 cm⁻¹, which is characteristic of phosphorus-oxygen bonds in organophosphorus compounds. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs around 2800-3000 cm⁻¹.

Nuclear Magnetic Resonance Spectroscopic Characterization (¹H, ³¹P, ¹³C)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of ethyl diphenylphosphinite across multiple nuclei [15] [17] [16]. The ¹H NMR spectrum conforms to the expected structure and shows distinct signals for aromatic protons from the phenyl rings and aliphatic protons from the ethyl group. The aromatic protons typically appear in the range of 7-8 ppm, while the ethyl protons show characteristic patterns for -OCH₂CH₃ groups.

The ³¹P NMR spectroscopy is particularly valuable for characterizing the phosphorus environment in the molecule [17] [18] [19]. The chemical shift for ethyl diphenylphosphinite appears in the range of 30-67 ppm, which is characteristic of trivalent phosphorus compounds. The specific chemical shift depends on the exact measurement conditions and can provide information about the electronic environment of the phosphorus atom.

¹³C NMR spectroscopy reveals both aromatic and aliphatic carbon signals [17] [16], providing information about the carbon framework of the molecule. The aromatic carbons from the phenyl rings typically appear in the range of 120-140 ppm, while the aliphatic carbons from the ethyl group appear upfield around 15-65 ppm.

Mass Spectral Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns [11] [16]. The molecular ion peak appears at m/z 230, corresponding to the molecular weight of the compound. The fragmentation patterns are characteristic of organophosphorus compounds and provide valuable structural information.

Common fragmentation pathways include the loss of the ethoxy group, loss of phenyl rings, and various combinations of these fragmentations. The base peak and other significant fragment ions provide a fingerprint for compound identification and purity assessment.

Ultraviolet-Visible Spectroscopic Features

Ultraviolet-visible spectroscopy reveals electronic transitions within the molecule [20] [21], particularly those associated with the aromatic phenyl rings and the phosphorus center. The UV-Visible spectrum shows characteristic absorption bands corresponding to π→π* transitions in the aromatic rings and n→σ* transitions involving the phosphorus atom.

The absorption characteristics in the UV region provide information about the electronic structure and conjugation within the molecule. These spectroscopic features are useful for analytical applications and can be used to monitor the compound in solution or during reactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 230.24 g/mol | [1] [2] [3] [4] [5] [6] |

| Density | 1.066 g/mL at 25°C | [1] [2] [3] [4] [5] [6] |

| Boiling Point | 179-180°C at 14 mmHg | [1] [2] [3] [4] [5] [6] |

| Refractive Index | n²⁰ᴅ = 1.5900 | [1] [4] [5] [6] |

| Flash Point | >112°C | [4] [7] [8] [9] |

| Solubility in Chloroform | Soluble | [1] [2] [3] [6] |

| Solubility in Ethanol | Soluble | [4] [10] |

| Air Sensitivity | High | [1] [2] [3] [12] [13] |

| Moisture Sensitivity | High | [1] [2] [3] [12] [13] |

| Storage Temperature | 2-8°C | [1] [2] [5] [6] |

| Decomposition Product | Formation Conditions | Reference |

|---|---|---|

| Phosphine (PH₃) | Thermal decomposition | [2] [7] [9] |

| Carbon monoxide (CO) | Thermal decomposition | [2] [7] [9] |

| Oxides of phosphorus | Thermal decomposition | [2] [7] [9] |

| Carbon dioxide (CO₂) | Thermal decomposition | [2] [7] [9] |

| Phosphoric acid | Thermal decomposition | [2] [7] [9] |

| Diphenyl phosphate | Hydrolysis reaction | |

| Ethanol | Hydrolysis reaction |

| Spectroscopic Technique | Characteristic Features | Reference |

|---|---|---|

| Infrared Spectroscopy | P-O stretching, C-H vibrations | [15] [16] |

| ¹H NMR | Aromatic and aliphatic protons | [15] [17] [16] |

| ³¹P NMR | Chemical shift 30-67 ppm | [17] [18] [19] |

| ¹³C NMR | Aromatic and aliphatic carbons | [17] [16] |

| Mass Spectrometry | Molecular ion m/z 230 | [11] [16] |

| UV-Visible | Electronic transitions | [20] [21] |

XLogP3

GHS Hazard Statements

H302 (66.14%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.86%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (66.14%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant